1-(3-Bromofuran-2-yl)ethanol
Overview
Description
1-(3-Bromofuran-2-yl)ethanol is an organic compound with the molecular formula C6H7BrO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 3-position of the furan ring and an ethanol group at the 1-position.
Mechanism of Action
Mode of Action
The mode of action of 2-Furanmethanol, 3-bromo-alpha-methyl- involves interactions with its targets, leading to changes in their function . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific target and the biochemical context.
Action Environment
The action, efficacy, and stability of 2-Furanmethanol, 3-bromo-alpha-methyl- can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these influences can be crucial for optimizing the use of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromofuran-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of furan followed by the addition of an ethanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the furan ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Bromofuran-2-carboxylic acid or 3-bromofuran-2-carbaldehyde.
Reduction: Furan-2-ylmethanol.
Substitution: 3-Aminofuran-2-ylmethanol or 3-hydroxyfuran-2-ylmethanol.
Scientific Research Applications
1-(3-Bromofuran-2-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A simpler compound with only a bromine atom at the 3-position of the furan ring.
1-(Furan-2-yl)ethanol: Similar to 1-(3-Bromofuran-2-yl)ethanol but lacks the bromine atom.
1-(3-Chlorofuran-2-yl)ethanol: Contains a chlorine atom instead of a bromine atom at the 3-position.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ethanol group, which confer specific reactivity and potential biological activity. The bromine atom enhances its electrophilicity, making it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDUEVKCBZGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CO1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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